3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a triazolopyrimidine core with a chlorobenzyl and pyrrolidinyl substituent, making it a promising candidate for various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe chlorobenzyl and pyrrolidinyl groups are then introduced via substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-throughput screening and parallel synthesis can be employed to identify the most efficient synthetic routes. Additionally, the use of catalysts and solvents that promote selective reactions can be crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the biological activity.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the benzyl or pyrrolidinyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown promise in inhibiting certain enzymes, making it a candidate for biochemical studies.
Industry: Its unique structure makes it useful in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but lacks the chlorobenzyl and pyrrolidinyl groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine stands out due to its specific substituents, which confer unique biological activities. The presence of the chlorobenzyl group enhances its binding affinity to certain molecular targets, while the pyrrolidinyl group improves its solubility and bioavailability .
Properties
Molecular Formula |
C15H15ClN6 |
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Molecular Weight |
314.77 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C15H15ClN6/c16-12-6-2-1-5-11(12)9-22-15-13(19-20-22)14(17-10-18-15)21-7-3-4-8-21/h1-2,5-6,10H,3-4,7-9H2 |
InChI Key |
WIGRRKPGHRGTMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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